molecular formula C16H21F3N2O3S B5610554 1-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide

1-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide

Cat. No. B5610554
M. Wt: 378.4 g/mol
InChI Key: LDWWYNFOYYEOEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide involves complex chemical processes. For example, Khalid et al. (2013) synthesized 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine and subsequent substitution at the oxygen atom with different electrophiles (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic methods. Abbasi et al. (2020) employed proton-nuclear magnetic resonance (1H-NMR), carbon-nuclear magnetic resonance (13C-NMR), and Infra Red (IR) spectral data to characterize the structures of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine (Abbasi et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be diverse. Borrmann et al. (2009) designed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, showing the variability in chemical reactions and properties of piperidine derivatives (Borrmann et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, like solubility, melting point, and stability, are crucial for their application in various fields. Yamamoto et al. (2016) discussed the physicochemical properties of similar compounds in their research (Yamamoto et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, chemical stability, and interaction with other compounds, is vital. Wang et al. (2006) explored the use of l-Piperazine-2-carboxylic acid derived N-formamides as catalysts, indicating the chemical versatility of piperazine-based compounds (Wang et al., 2006).

properties

IUPAC Name

1-propylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S/c1-2-10-25(23,24)21-9-5-6-12(11-21)15(22)20-14-8-4-3-7-13(14)16(17,18)19/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWWYNFOYYEOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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